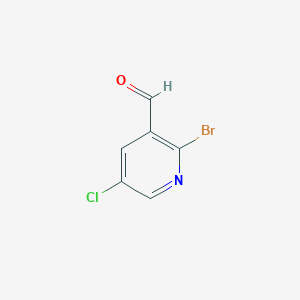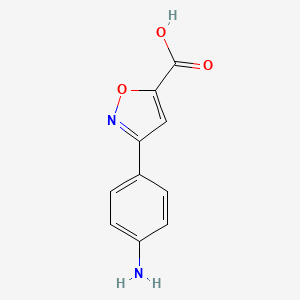
3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid
概要
説明
The compound “3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid” is a complex organic molecule. It likely contains an oxazole ring (a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom), a carboxylic acid group (-COOH), and an aminophenyl group (a phenyl ring with an amino group attached) .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through a cyclodehydration reaction or a condensation reaction . The aminophenyl group could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxazole ring, the carboxylic acid group, and the aminophenyl group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The oxazole ring might participate in electrophilic aromatic substitution reactions, while the carboxylic acid group could undergo reactions such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .科学的研究の応用
Microwave-assisted Synthesis of Benzoxazoles Derivatives
Microwave-assisted synthesis has been identified as an effective method for the synthesis of benzoxazole derivatives, including structures similar to 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid. This technique is beneficial for increasing diversity and accelerating research in modern chemistry due to its efficiency in various reaction conditions, catalysts, and starting materials. Benzoxazoles and their derivatives exhibit a broad range of pharmacological properties, making this method significant for pharmaceutical chemistry as well as in dyestuff, polymer industries, agrochemicals, and optical brighteners (Özil & Menteşe, 2020).
Synthesis and Transformation of 4-phosphorylated Derivatives of 1,3-azoles
Research on 4-phosphorylated derivatives of 1,3-azoles, including oxazoles, indicates their chemical and biological significance. These compounds are synthesized using metallic derivatives of imidazole and phosphorus halides, among other methods. They exhibit various biological activities, such as insectoacaricidal, anti-blastic, sugar-lowering, and antihypertensive properties, demonstrating the versatile applications of azole derivatives in developing synthetic drugs and other bioactive molecules (Abdurakhmanova et al., 2018).
Advanced Oxidation Processes for Environmental Applications
The degradation of acetaminophen by advanced oxidation processes (AOPs) has been studied, showing the generation of various by-products, including 4-aminophenol, which is structurally related to the compound of interest. This research highlights the environmental applications of such compounds, focusing on their potential biotoxicity and the importance of AOPs in treating pharmaceutical waste in aquatic environments (Qutob et al., 2022).
Pharmacological Review of Chlorogenic Acid
Chlorogenic Acid (CGA) has been extensively reviewed for its diverse biological and pharmacological effects, such as antioxidant, antibacterial, hepatoprotective, and neuroprotective activities. Although structurally different from 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid, the study of CGA's effects and mechanisms of action provides insights into how similar compounds could be harnessed for therapeutic purposes (Naveed et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(4-aminophenyl)-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c11-7-3-1-6(2-4-7)8-5-9(10(13)14)15-12-8/h1-5H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZCNXMLWIIYDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20702135 | |
| Record name | 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20702135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid | |
CAS RN |
951626-02-1, 860367-71-1 | |
| Record name | 3-(4-Aminophenyl)-5-isoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951626-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20702135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






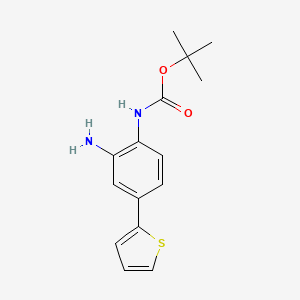
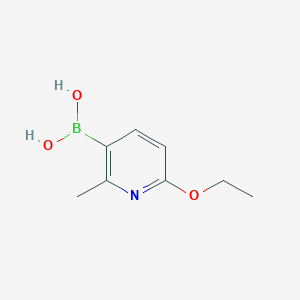

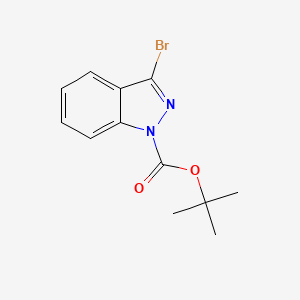
![1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea](/img/structure/B1442179.png)
![2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B1442180.png)




